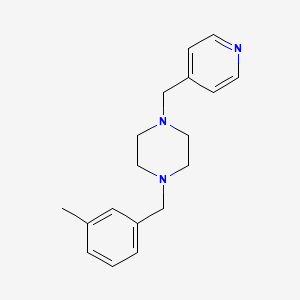
1-(3-methylbenzyl)-4-(4-pyridinylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylbenzyl)-4-(4-pyridinylmethyl)piperazine, also known as MP-10, is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of scientific research due to its potential applications in the field of pharmacology.
Mechanism of Action
The mechanism of action of 1-(3-methylbenzyl)-4-(4-pyridinylmethyl)piperazine involves the inhibition of the reuptake of serotonin and the blocking of dopamine receptors. This leads to an increase in the levels of serotonin and a decrease in the activity of dopamine in the brain, which can help alleviate symptoms of depression and schizophrenia.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been found to affect the activity of certain receptors, such as the 5-HT1A and D2 receptors. These effects can lead to changes in mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-methylbenzyl)-4-(4-pyridinylmethyl)piperazine in lab experiments is its high selectivity for serotonin and dopamine receptors. This allows for more precise investigations of the effects of these neurotransmitters on behavior and cognition. However, one of the limitations of using this compound is its potential toxicity at high doses, which can affect the results of experiments.
Future Directions
There are several future directions for the research on 1-(3-methylbenzyl)-4-(4-pyridinylmethyl)piperazine. One direction is to investigate its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further studies can be conducted to optimize the synthesis method and improve the safety profile of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential applications in the field of pharmacology. Its selective serotonin reuptake inhibitor and dopamine receptor antagonist properties make it a promising candidate for the development of new antidepressant and antipsychotic drugs. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential uses in the treatment of neurological disorders.
Synthesis Methods
The synthesis of 1-(3-methylbenzyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 4-(4-pyridinylmethyl)piperazine with 3-methylbenzyl chloride in the presence of a suitable base. The reaction takes place at room temperature and yields this compound as a white solid with a high purity.
Scientific Research Applications
1-(3-methylbenzyl)-4-(4-pyridinylmethyl)piperazine has been investigated for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. These properties make it a promising candidate for the development of new antidepressant and antipsychotic drugs.
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-16-3-2-4-18(13-16)15-21-11-9-20(10-12-21)14-17-5-7-19-8-6-17/h2-8,13H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATGIVNOAIPGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)
![N-(3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862649.png)

![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)
![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)
![4,4-dimethyl-6-[2-(2-methylphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5862677.png)



![1,2-dimethyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5862703.png)
![2-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5862706.png)
![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5862710.png)